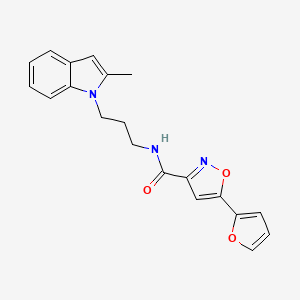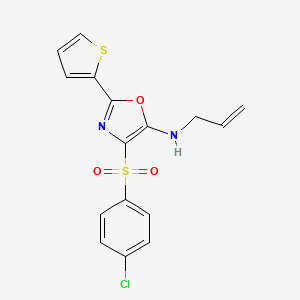
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
BenchChem offers high-quality (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurological Research
Research into the neurological impacts of various compounds, including those structurally related to the specified methanone compound, focuses on understanding their effects on the brain and nervous system. For example, the investigation into the effects of meperidine analogs, which share structural similarities with various piperidine derivatives, revealed significant neurological implications, including parkinsonism due to neurotoxicity in specific brain regions (Langston et al., 1983)[https://consensus.app/papers/parkinsonism-humans-product-meperidineanalog-synthesis-langston/4ada6cce1cd851c18bfb1eb3c5d06311/?utm_source=chatgpt].
Toxicology and Safety
Toxicological studies are crucial for understanding the safety profiles of chemical compounds. For instance, the toxicological investigation related to designer drugs such as MDPV and its analogs, which may share functional groups with the compound , highlights the importance of analyzing the safety, metabolism, and potential risks associated with novel substances (Grapp, Kaufmann, & Ebbecke, 2017)[https://consensus.app/papers/investigation-cases-drug-34methylenedioxypyrovalerone-grapp/56ff158db1605bfcba3e531140d72ebf/?utm_source=chatgpt].
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of compounds is essential for developing therapeutic agents. Research into compounds like 4-methylpyrazole (used in treating toxic alcohol poisoning) demonstrates the complexities of metabolism and the potential for drug-drug interactions (Jacobsen et al., 1996)[https://consensus.app/papers/interactions-4methylpyrazole-ethanol-humans-jacobsen/be1b780f3b1e57058e4339bdaa5ea625/?utm_source=chatgpt]. Such studies could inform the pharmacological development of related compounds, including the methanone compound of interest.
Potential Therapeutic Applications
Compounds with the piperidinyl and phenyltetrahydropyran functional groups may be explored for their therapeutic potential, influenced by research on similar molecules. For instance, NOP receptor antagonists like LY2940094, exhibiting potential benefits for conditions such as obesity, eating disorders, and depression, underline the therapeutic significance of exploring novel compounds (Raddad et al., 2016)[https://consensus.app/papers/occupancy-nociceptinorphanin-peptide-receptors-raddad/3358d85fa0bc51fdb69088def318f2c2/?utm_source=chatgpt].
特性
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18-6-5-9-21(24-18)28-20-10-14-25(15-11-20)22(26)23(12-16-27-17-13-23)19-7-3-2-4-8-19/h2-9,20H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOJNPSXKPCKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
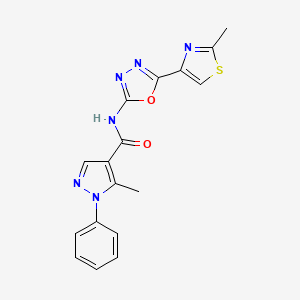


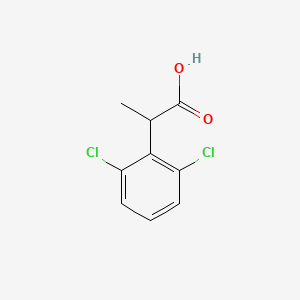
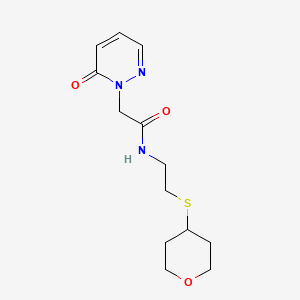


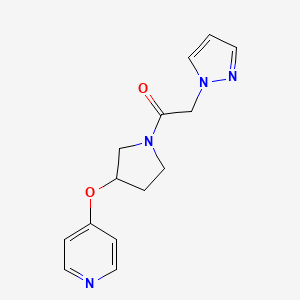
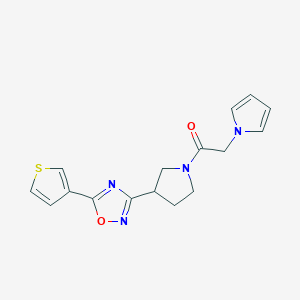
![N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride](/img/structure/B2731608.png)
